7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine
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Overview
Description
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine typically involves the reaction of a purine derivative with a benzodioxepin moiety. One common method involves the use of halogenated purine precursors, which undergo nucleophilic substitution reactions with benzodioxepin intermediates under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: K2CO3, DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been reported to exhibit antitumor activity by inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-7H-purine: Similar structure but with a phenyl group at the 6-position.
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine: Contains an iodine atom at the 6-position.
Uniqueness
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
CAS No. |
918304-44-6 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purin-6-amine |
InChI |
InChI=1S/C14H13N5O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2,(H2,15,16,17) |
InChI Key |
VZEVSOPYBXWJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC(=C43)N |
Origin of Product |
United States |
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